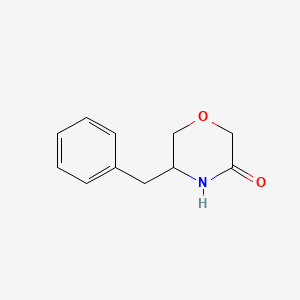

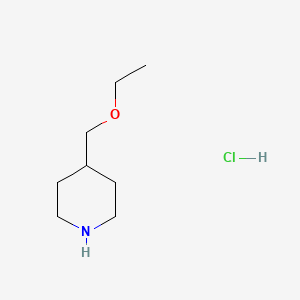

![molecular formula C27H37N5OS B3078518 1-[(8S,9S)-6'-Methoxycinchonan-9-yl]-3-(2alpha-aminocyclohexane-1beta-yl)thiourea CAS No. 1052184-48-1](/img/structure/B3078518.png)

1-[(8S,9S)-6'-Methoxycinchonan-9-yl]-3-(2alpha-aminocyclohexane-1beta-yl)thiourea

説明

The compound “1-[(8S,9S)-6’-Methoxycinchonan-9-yl]-3-(2alpha-aminocyclohexane-1beta-yl)thiourea” is a complex organic molecule. It is related to the class of compounds known as thioureas . Thioureas are organic compounds that contain the functional group [C(=S)(NH2)2], and are structurally similar to ureas, except that the oxygen atom is replaced by a sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring multiple ring structures and functional groups . The presence of the thiourea group suggests that it may exhibit certain characteristic properties of thioureas, such as the ability to form hydrogen bonds .Chemical Reactions Analysis

Thioureas, including this compound, can participate in a variety of chemical reactions. They are known to react with isocyanides in the presence of elemental sulfur to produce thioureas in excellent yields . They can also undergo reactions with various nucleophiles when activated with trifluoroacetic acid anhydride .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a thiourea derivative, it is likely to be a solid at room temperature . Its solubility in various solvents, melting point, boiling point, and other properties would need to be determined experimentally .科学的研究の応用

Medicinal and Coordination Chemistry

Thiourea and its derivatives have found extensive applications across various fields, particularly in medicinal and analytical chemistry. These compounds, by coordination with suitable metal ions, can enhance their biological activity, making them potent in pharmaceutical chemistry. Their versatility extends to chemosensor applications, useful for detecting anions and cations in environmental and biological samples (Khan et al., 2020).

Structural and Biological Properties

The structural modification of thiourea compounds, specifically 1-(acyl/aroyl)-3-(substituted) thioureas, plays a significant role in their biological activities. These modifications influence their intra- and intermolecular hydrogen bonding interactions, which in turn affect their coordination properties and potential applications, including novel applications in transition metal complexes (Saeed et al., 2014).

Environmental and Biological Applications

Thiourea derivatives are recognized for their biologically active properties, which are leveraged in chemosensing for the detection of various analytes in environmental and biological samples. Their nucleophilic characteristics, attributed to the presence of sulfur and nitrogen, enable the formation of inter- and intramolecular hydrogen bonds, crucial for detecting pollutants and other analytes (Al-Saidi & Khan, 2022).

Gold Leaching in Mining

In the context of gold small-scale mining, thiourea serves as a promising alternative to cyanide for gold recovery. Its application, though not widespread due to stability concerns, offers a potential solution to overcoming the limitations associated with cyanide, emphasizing the importance of operational conditions such as pH, oxidant dosage, and temperature (Borda & Torres, 2022).

Anti-Inflammatory and Pharmacological Effects

The molecular docking studies of thiourea derivatives have shown promise in anti-inflammatory applications, suggesting that certain structural features contribute to a high binding potential with target proteins. This highlights the potential of thiourea derivatives in the development of new therapeutic agents (Nikolic et al., 2022).

Safety and Hazards

This compound may present certain hazards, as indicated by the GHS07 pictogram . It may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate precautions should be taken when handling and storing this compound .

特性

IUPAC Name |

1-[(1R,2R)-2-aminocyclohexyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N5OS/c1-3-17-16-32-13-11-18(17)14-25(32)26(31-27(34)30-24-7-5-4-6-22(24)28)20-10-12-29-23-9-8-19(33-2)15-21(20)23/h3,8-10,12,15,17-18,22,24-26H,1,4-7,11,13-14,16,28H2,2H3,(H2,30,31,34)/t17-,18-,22+,24+,25-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEJIKCPWWZIFG-VCACTVQNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NC5CCCCC5N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=S)N[C@@H]5CCCC[C@H]5N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B3078438.png)

![3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3078439.png)

![N-[1-(3-Aminophenyl)ethyl]acetamide sulfate](/img/structure/B3078460.png)

![Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3078475.png)

![N-[2-(2-Methoxy-4-methylphenoxy)ethyl]-N-methylamine hydrochloride](/img/structure/B3078495.png)

![tert-Butyl 3-(2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yloxy)propylcarbamate](/img/structure/B3078506.png)

![1-[4-Nitro-3-(1-pyrrolidinyl)phenyl]piperazine hydrochloride](/img/structure/B3078509.png)

![1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol hydrochloride](/img/structure/B3078511.png)